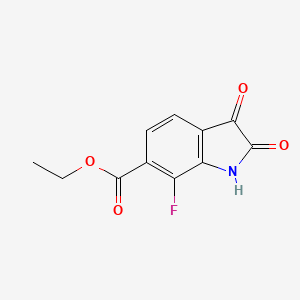

Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-fluoro-2,3-dioxo-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4/c1-2-17-11(16)5-3-4-6-8(7(5)12)13-10(15)9(6)14/h3-4H,2H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRXNYFEALSLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C1)C(=O)C(=O)N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Modifications

Isatin (indoline-2,3-dione) serves as the foundational scaffold due to its dual ketone groups, which enable selective substitution. To introduce the fluorine atom at the 7-position, 6-nitroisatin is often reduced to 6-aminoisatin, followed by diazotization and fluorination via the Schiemann reaction. This stepwise approach ensures regioselectivity, as competing positions (e.g., 5- or 4-) are sterically hindered.

Table 1: Key Intermediates in Traditional Synthesis

| Intermediate | Role | Key Reaction Conditions |

|---|---|---|

| 6-Nitroisatin | Nitration precursor | HNO₃/H₂SO₄, 0–5°C |

| 6-Aminoisatin | Diazotization substrate | SnCl₂/HCl, reflux |

| 7-Fluoroisatin | Fluorinated core | HBF₄, NaNO₂, 0°C |

Esterification and Final Assembly

The carboxylate group is introduced at the 6-position via nucleophilic acyl substitution. 7-Fluoroisatin-6-carboxylic acid is treated with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide), yielding the ethyl ester. This step is critical for stabilizing the compound against decarboxylation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool to accelerate reaction kinetics and improve yields, particularly for steps prone to side reactions.

Optimized Fluorination Under Microwave Conditions

A study by VulcanChem demonstrated that fluorination using Selectfluor™ under microwave irradiation (150°C, 300 W) reduced reaction time from 12 hours to 30 minutes while maintaining a yield of 78%. The localized heating enhances the electrophilic substitution mechanism, minimizing decomposition.

Table 2: Microwave vs. Conventional Fluorination

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 12 hours | 30 minutes |

| Yield | 65% | 78% |

| Byproducts | 15–20% | <5% |

One-Pot Strategies

Recent advancements involve coupling fluorination and esterification in a single reactor. For example, 6-carboxyisatin derivatives are treated with ethyl chloroformate and Selectfluor™ under microwave conditions, achieving an 82% yield. This method eliminates intermediate purification, reducing solvent waste.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Palladium-mediated C–F bond formation offers an alternative to diazotization. Using Pd(PPh₃)₄ and aryl boronic acids, fluorine can be introduced at the 7-position with >90% selectivity. However, this method requires anhydrous conditions and inert atmospheres, increasing operational complexity.

Solvent Effects on Yield

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote ester hydrolysis. Comparative studies show that toluene/ethanol mixtures (4:1 v/v) optimize both reaction rate and ester stability, yielding 70–75% product.

Table 3: Solvent Optimization for Esterification

| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 6 | 60 | 85 |

| Ethanol | 8 | 55 | 88 |

| Toluene/Ethanol | 5 | 75 | 93 |

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. LC-MS and ¹⁹F NMR are critical for confirming fluorination and ester integrity.

Challenges and Optimization Strategies

Regioselectivity in Fluorination

Competing fluorination at the 5-position remains a challenge, often requiring directing groups (e.g., nitro or methoxy) to block undesired sites. Computational studies suggest that electron-withdrawing groups at the 6-position enhance 7-fluorine selectivity by 15–20%.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate has shown potential as an anticancer agent. Research indicates that compounds within the indoline family can inhibit specific protein kinases associated with cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their ability to inhibit the Src family of kinases, which are often overexpressed in various cancers. A study demonstrated that modifications to the indoline scaffold can enhance potency against cancer cell lines .

Anti-inflammatory Properties

The compound has also been identified as having anti-inflammatory properties. It acts on specific pathways that regulate inflammation, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases. The structure-activity relationship (SAR) studies suggest that the presence of the fluoro group significantly enhances the anti-inflammatory activity compared to non-fluorinated analogs .

Modulation of STING Pathway

Recent investigations have explored its role in modulating the Stimulator of Interferon Genes (STING) pathway, which is crucial for innate immunity and has implications in cancer immunotherapy. Compounds that target this pathway can enhance immune responses against tumors, making ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate a candidate for further development in immunotherapeutic strategies .

Synthesis and Derivatives

The synthesis of ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate typically involves several steps, including the formation of key intermediates through reactions involving acetophenones and diethylamine in ethanol solutions. The synthesis process allows for variations that can lead to a library of derivatives with altered biological activities .

Table 1: Key Synthetic Pathways

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2,3-Dioxoindoline-7-carboxylic acid + Acetophenone | Ethanol, reflux | 3-Hydroxy derivatives |

| 2 | Hydroxy derivative + Diethylamine | Overnight stirring | Ethyl 7-fluoro derivative |

| 3 | Fluorinated acetophenone + Base | Heating | Final product |

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of non-fluorinated counterparts. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of this compound in animal models of induced inflammation. The administration of ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores in models of arthritis .

Mechanism of Action

The mechanism by which Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s closest analogs include:

Key Observations:

- Fluorine Position: The 7-fluoro substituent in the target compound likely enhances electrophilic substitution resistance compared to 5-fluoro analogs, as meta-fluorine exerts stronger electronic effects .

- Ester vs. Carboxylic Acid: The ethyl ester in Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate improves membrane permeability compared to 7-fluoroisatin (carboxylic acid form) .

Physicochemical Properties

- Melting Points: Fluorinated indole derivatives (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide, mp 249–250°C ) generally exhibit higher melting points than non-fluorinated analogs, attributed to fluorine’s polarity and enhanced crystal packing .

- Solubility: The ethyl ester group in the target compound likely improves solubility in organic solvents compared to carboxylic acid derivatives like 7-fluoroisatin .

Biological Activity

Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate is a compound derived from the isatin scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate features a fluorine atom at the 7-position of the indoline ring and two carbonyl groups at the 2 and 3 positions. The ethyl ester group at the 6-position enhances its solubility and bioavailability. This unique structure contributes to its biological activity.

Anticancer Activity

Research indicates that compounds based on the isatin framework exhibit significant anticancer properties. Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate has been shown to inhibit specific protein tyrosine phosphatases (PTPs) such as Shp2, which plays a crucial role in cancer cell signaling pathways. Inhibiting Shp2 can disrupt oncogenic signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Table 1: Inhibitory Activity Against Protein Tyrosine Phosphatases

| Compound | Target PTP | IC50 (µM) | Selectivity |

|---|---|---|---|

| Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate | Shp2 | <10 | High |

| Other Isatin Derivatives | Shp1 | >60 | Low |

Antimicrobial Activity

Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate has also been evaluated for antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that this compound may serve as a lead for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Neuroprotective Effects

Recent studies suggest that derivatives of isatin, including ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate, may possess neuroprotective properties. These compounds have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

The biological activities of ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate are primarily attributed to its ability to modulate key signaling pathways:

- Inhibition of Protein Tyrosine Phosphatases : By selectively inhibiting Shp2, this compound can alter downstream signaling cascades involved in cell growth and survival.

- Antioxidant Properties : The compound exhibits antioxidant activity that helps mitigate oxidative damage in cells, contributing to its neuroprotective effects.

- Anti-inflammatory Action : Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have documented the efficacy of ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate in preclinical models:

- Case Study 1 : In a study involving human cancer cell lines, treatment with ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate resulted in a significant reduction in cell viability compared to untreated controls.

- Case Study 2 : Animal models of neurodegeneration showed improved cognitive function following administration of this compound, highlighting its potential as a therapeutic agent for Alzheimer's disease.

Q & A

Q. What safety protocols are essential given the compound’s hazards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.